2-(4-Hexyloxybenzoyl)-5-methylpyridine
Overview
Description
Scientific Research Applications
Synthesis and Structural Study of Crown Ethers
- Research on condensation reactions involving 2-amino-6-methylpyridine led to the creation of new crown ethers, which were further studied for their tautomeric equilibria and crystal structure, demonstrating the versatility of such compounds in forming crystalline complexes and the potential for detailed structural analysis (Hayvalı et al., 2003).
Chemical Synthesis and Derivative Formation
- The research by Katritzky et al. (1995) describes the conversion of 2-aminopyridines into various 5-substituted derivatives, highlighting the chemical versatility of such compounds in generating a range of new types of 2-aminopyridines, which could be applied in diverse areas of chemistry (Katritzky, El-Zemity, & Lang, 1995).
Supramolecular Assembly in Organic Acid-Base Salts
- Research on molecular salts involving 2-amino-4-methylpyridine demonstrated their ability to form supramolecular architectures through hydrogen bonding, indicating their potential in the design of complex molecular structures with specific properties (Khalib, Thanigaimani, Arshad, & Razak, 2014).
Investigating the Influence on Hydrodesulfurization
- Studies on the effects of compounds like 2-methylpyridine on hydrodesulfurization processes provide insights into the interaction of such compounds with other molecules, important for understanding complex chemical reactions in industrial applications (Egorova & Prins, 2004).
Molecular Structure and Antioxidant Activity
- The research on novel phthalide derivatives, involving 2-methylpyridine, contributes to the understanding of their structural properties and potential applications in antioxidant activities, DNA binding, and molecular docking studies (Yılmaz et al., 2020).
Properties
IUPAC Name |
(4-hexoxyphenyl)-(5-methylpyridin-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-3-4-5-6-13-22-17-10-8-16(9-11-17)19(21)18-12-7-15(2)14-20-18/h7-12,14H,3-6,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOUIKURZCIEBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901224949 | |
Record name | [4-(Hexyloxy)phenyl](5-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901224949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187164-60-8 | |
Record name | [4-(Hexyloxy)phenyl](5-methyl-2-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Hexyloxy)phenyl](5-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901224949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.